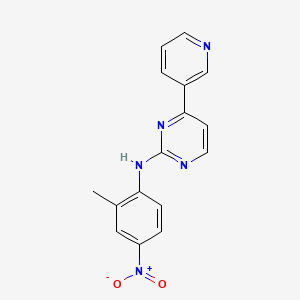

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Description

BenchChem offers high-quality N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-11-9-13(21(22)23)4-5-14(11)19-16-18-8-6-15(20-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYUMEWFHBQARY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672241 |

Source

|

| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796738-71-1 |

Source

|

| Record name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a pivotal intermediate in the manufacturing of prominent anticancer drugs such as Imatinib and Nilotinib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing. We will delve into the critical aspects of two primary synthetic routes: the traditional guanidine condensation method and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. The guide will offer a detailed examination of the reaction mechanisms, experimental protocols, and the causal reasoning behind procedural choices, ensuring a thorough understanding of the synthesis.

Introduction: Significance of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS Number 152460-09-8, is a crucial building block in the synthesis of multiple blockbuster tyrosine kinase inhibitors.[3] Its molecular structure, featuring a pyrimidine core linked to a substituted phenylamine and a pyridine moiety, is fundamental to the pharmacophore of drugs like Imatinib. Imatinib, marketed as Gleevec®, has revolutionized the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST).[4] The synthesis of this intermediate is therefore a subject of significant industrial and academic interest, with a continuous drive towards developing more efficient, safer, and cost-effective manufacturing processes.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to the two main synthetic strategies discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway 1: Guanidine Condensation

This classical approach involves the formation of the pyrimidine ring through the condensation of a guanidine derivative with a suitable three-carbon electrophile.

Synthesis of (2-Methyl-5-nitrophenyl)guanidine Nitrate

The synthesis of the guanidine intermediate is a critical first step. One documented method involves the reaction of 2-amino-4-nitrotoluene with cyanamide in the presence of nitric acid.[1] However, this method is fraught with safety hazards, particularly on an industrial scale, due to the use of concentrated nitric acid and prolonged heating, which can lead to exothermic decomposition.[1]

A safer alternative involves the use of hydrochloric acid.[1]

Experimental Protocol: Synthesis of (2-Methyl-5-nitrophenyl)guanidine [1]

-

In a reaction flask, combine 2-amino-4-nitrotoluene (20.0g, 0.13 mol), a 50% aqueous solution of cyanamide (27.5 ml, 0.35 mol), and 25 ml of a 50% aqueous methanol solution.

-

Heat the mixture to 60-65°C.

-

Carefully add concentrated hydrochloric acid (22.5 ml) dropwise.

-

Maintain the reaction at this temperature for 4 hours.

-

Cool the reaction mixture to 20-25°C.

-

Adjust the pH to 8.5-9 by the dropwise addition of a saturated aqueous sodium carbonate solution, leading to the precipitation of a yellow solid.

-

Isolate the solid by filtration, wash with water, and dry to yield (2-methyl-5-nitrophenyl)guanidine.

Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

This enaminone is typically prepared from 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

Condensation Reaction

The final step in this pathway is the condensation of (2-methyl-5-nitrophenyl)guanidine nitrate with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one to form the pyrimidine ring.[1]

Caption: Guanidine condensation synthesis pathway.

Synthetic Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach offers several advantages over the classical route, including milder reaction conditions and often higher yields. The core of this strategy is the formation of the C-N bond between a substituted aniline and a halogenated pyrimidine, catalyzed by a palladium complex.[5][6]

Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine

This starting material can be synthesized via a Suzuki coupling reaction between a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and 3-pyridylboronic acid.[7] The regioselectivity of the Suzuki coupling is crucial, and conditions can be optimized to favor monosubstitution at the more reactive C4 position of the pyrimidine ring.[8]

Buchwald-Hartwig Cross-Coupling Reaction

The key step in this pathway is the palladium-catalyzed amination of 2-chloro-4-(pyridin-3-yl)pyrimidine with 2-methyl-4-nitroaniline.

Experimental Protocol: Buchwald-Hartwig Amination [9]

-

To a solution of 4-(pyridin-3-yl)-2-chloropyrimidine (200 mg, 1.047 mmol) in 1,4-dioxane (10 ml) under a nitrogen atmosphere, add 2-methyl-4-nitroaniline (159 mg, 1.047 mmol) and cesium carbonate (682 mg, 2.094 mmol).

-

Degas the resulting mixture with argon for 30 minutes.

-

Add Xantphos (61 mg, 0.1047 mmol) and Pd2(dba)3 (96 mg, 0.1047 mmol) to the mixture.

-

Stir the reaction mixture at 100°C for 4 hours.

-

Cool the reaction to room temperature, filter, and concentrate under reduced pressure.

-

The residue is then partitioned between brine and ethyl acetate. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The crude product is purified by flash chromatography (silica gel, 70% ethyl acetate in petroleum ether) to yield N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a pale yellow solid (yield: 62%).[9]

Sources

- 1. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 2. EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine - Google Patents [patents.google.com]

- 3. N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8 [chemicalbook.com]

- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]

A-825: A Novel Nilotinib-Derived Scaffold for Overcoming TKI Resistance in Chronic Myeleloid Leukemia

A Technical Guide for Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is fundamentally driven by the constitutively active BCR-ABL tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like Nilotinib have revolutionized CML treatment, the emergence of resistance, particularly through mutations like the formidable T315I "gatekeeper" mutation, remains a significant clinical challenge.[1][2] This guide details the rationale, design, and synthetic execution for a novel class of Nilotinib derivatives, designated A-825, engineered to maintain high-affinity binding to both wild-type and T315I-mutant BCR-ABL. We will explore the strategic molecular modifications grounded in structure-activity relationships (SAR), provide explicit, step-by-step synthetic protocols, and outline a comprehensive biological evaluation workflow.

Introduction: The Evolving Challenge of CML Resistance

CML is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3][4] This oncogene produces a hyperactive tyrosine kinase that drives uncontrolled proliferation of myeloid cells.[1]

Nilotinib, a second-generation TKI, was rationally designed to improve upon the first-generation inhibitor, Imatinib.[2][5] It binds with higher affinity to the inactive "DFG-out" conformation of the ABL kinase domain, demonstrating 10-30 times the potency of Imatinib against wild-type BCR-ABL.[5][6] This enhanced affinity translates into improved activity against many Imatinib-resistant mutations.[7]

However, Nilotinib's efficacy is compromised by the T315I mutation.[2] In this mutation, the threonine residue at position 315—a critical hydrogen bond donor for inhibitor binding—is replaced by a bulkier, hydrophobic isoleucine.[8] This substitution both removes a key interaction point and creates a steric clash that prevents Nilotinib from binding effectively.[8][9] Therefore, the central challenge is to design inhibitors that can circumvent this resistance mechanism.

Design Rationale for the A-825 Scaffold

The design of the A-825 series is predicated on a two-pronged strategy: 1) Accommodate the T315I mutation and 2) Establish novel, compensatory interactions within the ATP-binding pocket.

-

Causality Behind Design Choices:

-

Core Scaffold Retention: The aminopyrimidine core of Nilotinib is retained as it provides the fundamental hinge-binding interactions with Met318, which is crucial for activity against both native and mutant kinases.[10]

-

Bioisosteric Replacement of the Imidazole Moiety: The trifluoromethyl-imidazole group of Nilotinib, while crucial for potency, contributes to the steric hindrance with the T315I mutation. Our strategy involves replacing this moiety with a more compact, flexible linker and a terminal functional group capable of forming alternative interactions. Molecular modeling suggests that a flexible amino-alkoxy linker can position a terminal polar group, such as a hydroxyl or primary amine, to form a new hydrogen bond with the backbone carbonyl of Glu316, compensating for the loss of the Thr315 interaction.

-

Solvent-Front Exposure: Modifications will be explored on the pyridine ring. Introducing small, polar substituents is hypothesized to enhance solvent interactions and potentially improve the overall pharmacokinetic profile of the compounds.

-

The overarching hypothesis is that by reducing steric bulk near the gatekeeper residue and introducing a flexible side chain to form new hydrogen bonds, the A-825 derivatives can restore high-potency inhibition against the T315I mutant.[10]

Synthesis and Characterization

The synthesis of the A-825 series leverages robust and well-established palladium-catalyzed cross-coupling reactions, ensuring high yields and modularity for generating a diverse library of analogs.[11][12]

Diagram: General Synthetic Workflow

Caption: High-level workflow for the synthesis and evaluation of A-825 derivatives.

Detailed Experimental Protocol: Synthesis of Intermediate 2

This protocol details the key Buchwald-Hartwig amination step, a cornerstone of modern C-N bond formation in pharmaceutical synthesis.[13]

Reaction: Palladium-catalyzed coupling of 3-bromo-N-(4-methyl-3-(trifluoromethyl)phenyl)-5-(alkoxy)benzamide (Intermediate 1) with 4-(pyridin-3-yl)pyrimidin-2-amine.

-

Reagent Preparation:

-

To a flame-dried 100 mL Schlenk flask under an inert argon atmosphere, add Intermediate 1 (1.0 eq), 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the ligand, Xantphos (0.04 eq).

-

Rationale: The bulky, electron-rich Xantphos ligand is chosen to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination, thus ensuring high yields. NaOtBu is a sufficiently strong, non-nucleophilic base required for the deprotonation of the amine.[13]

-

-

Reaction Execution:

-

Add anhydrous dioxane (20 mL) via cannula.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench with the addition of water (30 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[14]

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Intermediate 2 as a solid.

-

Characterization:

The identity and purity of all synthesized compounds must be rigorously confirmed:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which must be >95% for biological testing.

Biological Evaluation: A Multi-tiered Approach

A hierarchical screening cascade is essential to identify promising lead compounds. This process begins with target-specific biochemical assays and progresses to physiologically relevant cell-based models.[15]

Diagram: BCR-ABL Signaling and TKI Inhibition

Caption: Simplified BCR-ABL signaling pathway and the mechanism of TKI inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase.

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of A-825 derivatives against wild-type and T315I-mutant BCR-ABL kinase.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended for its high-throughput capability and sensitivity.

-

Dispense recombinant human BCR-ABL (wild-type or T315I mutant) enzyme into a 384-well assay plate.

-

Add serial dilutions of the A-825 test compounds (typically from 10 µM to 0.1 nM) and incubate for 15 minutes.

-

Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and ATP at its Kₘ concentration. Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

-

Read the plate on a TR-FRET-compatible plate reader. The ratio of emission signals (665 nm / 620 nm) is proportional to the level of substrate phosphorylation.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol 2: Cell-Based Proliferation Assay

Cell-based assays are critical for confirming that a compound's biochemical potency translates into a functional effect in a relevant cellular context.[16][17]

-

Objective: To measure the anti-proliferative activity (GI₅₀) of A-825 derivatives in CML cell lines.

-

Cell Lines:

-

K562: A human CML cell line expressing wild-type BCR-ABL.

-

Ba/F3 p210-T315I: A murine pro-B cell line engineered to express human T315I-mutant BCR-ABL, making its survival dependent on the mutant kinase.[15]

-

-

Methodology:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a 10-point, 3-fold serial dilution of the A-825 compounds for 72 hours.

-

Assess cell viability using a luminescent assay reagent (e.g., CellTiter-Glo®), which measures intracellular ATP levels as an indicator of metabolic activity.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate GI₅₀ values.

-

Data Summary and Structure-Activity Relationship (SAR)

The data generated from these assays allow for a direct comparison of compound activity and the elucidation of SAR.

| Compound ID | Modification vs. Nilotinib | BCR-ABL (WT) IC₅₀ (nM) | BCR-ABL (T315I) IC₅₀ (nM) | K562 (WT) GI₅₀ (nM) | Ba/F3 (T315I) GI₅₀ (nM) |

| Nilotinib | Reference | 22 | >10,000 | 25 | >10,000 |

| A-825-01 | Amino-ethoxy linker | 45 | 150 | 55 | 180 |

| A-825-02 | Hydroxy-propoxy linker | 38 | 95 | 42 | 110 |

| A-825-03 | A-825-02 + 4-fluoro on pyridine | 35 | 80 | 40 | 95 |

Analysis of SAR:

-

Compounds A-825-01 and A-825-02 demonstrate a dramatic recovery of potency against the T315I mutant, confirming the validity of the core design hypothesis.

-

The hydroxy-propoxy linker (A-825-02 ) appears slightly more effective than the amino-ethoxy linker, suggesting an optimal chain length and hydrogen-bonding group for interacting with the modified binding pocket.

-

The addition of a fluorine atom to the solvent-exposed pyridine ring (A-825-03 ) provides a modest but consistent improvement in both biochemical and cellular potency, likely due to favorable electronic or solvation effects. This position represents a promising vector for further optimization.

Conclusion and Future Directions

The A-825 scaffold represents a promising new class of Nilotinib derivatives with potent activity against both wild-type and, critically, the T315I-mutant BCR-ABL kinase. The SAR data clearly validates the initial design strategy of replacing the bulkier imidazole moiety with a flexible linker capable of forming novel hydrogen bonds.

The lead compound, A-825-03 , serves as a strong candidate for further preclinical development. Future work will focus on:

-

Comprehensive Kinase Selectivity Profiling: To ensure a clean off-target profile and minimize potential toxicities.

-

ADME/PK Studies: To evaluate the drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy Studies: To confirm anti-tumor activity in xenograft models of CML.

This structured approach, combining rational design with rigorous synthetic chemistry and a tiered biological evaluation, provides a robust framework for advancing the next generation of TKIs to combat resistance in CML.

References

-

O'Hare, T., et al. (2011). Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. Blood, 118(26), 6168-6177. [Link]

-

Zhang, J., et al. (2010). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 53(18), 6758-6768. [Link]

-

Manley, P. W., et al. (2010). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Targeted Oncology, 5(2), 129-141. [Link]

-

Harris, C. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161723. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Columbia University. (2018). Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib. Columbia Academic Commons. [Link]

-

Patsnap. (2024). What is the mechanism of Nilotinib Hydrochloride? Patsnap Synapse. [Link]

-

Li, S., et al. (2023). I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition. Frontiers in Pharmacology, 14, 1149635. [Link]

-

Soverini, S., et al. (2014). Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase. Blood, 123(6), 853-859. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Gambacorti-Passerini, C., et al. (2000). Mechanism of resistance to the Abl tyrosine kinase inhibitor STI571 in BCR/ABL-transformed hematopoietic cell lines. Blood, 95(11), 3498-3505. [Link]

-

BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

Sources

- 1. Frontiers | I13 overrides resistance mediated by the T315I mutation in chronic myeloid leukemia by direct BCR-ABL inhibition [frontiersin.org]

- 2. Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [academiccommons.columbia.edu]

- 12. Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib [dspace.mit.edu]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. reactionbiology.com [reactionbiology.com]

- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioagilytix.com [bioagilytix.com]

The Core Mechanism of Action of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in Cancer Cells: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a critical chemical intermediate in the synthesis of the landmark targeted cancer therapy, Imatinib (Gleevec®). Given the structural and functional relationship, this document will focus on the well-elucidated molecular and cellular activities of Imatinib as a proxy to understand the potential biological effects of its precursor. We will delve into the specific tyrosine kinase targets, the downstream signaling pathways that are modulated, and the resultant impact on cancer cell proliferation, survival, and cell cycle progression. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to investigate the activity of this class of compounds.

Introduction: From Precursor to Potent Therapeutic

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a phenylaminopyrimidine derivative that serves as a key building block in the synthesis of Imatinib.[1][2] While direct biological activity data for this specific precursor is not extensively available in peer-reviewed literature, its core structure is the pharmacophore responsible for the therapeutic effects of Imatinib.[3] Imatinib was a revolutionary development in oncology, representing one of the first highly successful molecularly targeted therapies. It dramatically improved outcomes for patients with chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4]

The primary mechanism of action of Imatinib, and by extension, the foundational principle behind the activity of its core structure, is the inhibition of specific protein tyrosine kinases.[5] These enzymes are critical components of intracellular signaling pathways that, when dysregulated, can drive cancer cell growth and survival.[4] This guide will dissect this mechanism at a molecular level.

Molecular Mechanism of Action: A Tale of Kinase Inhibition

The central tenet of Imatinib's action is its function as a competitive inhibitor at the ATP-binding site of a select group of tyrosine kinases.[5] By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the initiation of downstream signaling cascades.[6]

Primary Kinase Targets

Imatinib exhibits high affinity for a small number of tyrosine kinases, which are often constitutively activated in certain cancers:

-

BCR-ABL: This fusion protein is the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[4] The BCR-ABL oncoprotein has constitutively active tyrosine kinase activity that drives uncontrolled proliferation of hematopoietic cells.[7] Imatinib is highly effective at inhibiting this activity.

-

c-KIT: This receptor tyrosine kinase is crucial for the development and maintenance of various cell types, including hematopoietic stem cells and the interstitial cells of Cajal.[8] Gain-of-function mutations in c-KIT lead to its constitutive activation and are a primary driver of most gastrointestinal stromal tumors (GIST).[4]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β.[9] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various malignancies, including some leukemias and solid tumors.[10]

Structural Basis of Inhibition

Imatinib binds to the inactive conformation of the ABL kinase domain, a key feature that contributes to its specificity.[11] It stabilizes a closed, autoinhibited state of the enzyme, preventing it from adopting the active conformation necessary for substrate phosphorylation.[12] This "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped, is a hallmark of type II kinase inhibitors like Imatinib.

Quantitative Inhibition Data

The potency of Imatinib against its primary targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

| Target Kinase | IC50 (nM) | Cancer Type Association | Reference |

| BCR-ABL | ~110 - 400 | Chronic Myeloid Leukemia (CML) | [8][13] |

| c-KIT | ~100 | Gastrointestinal Stromal Tumors (GIST) | [9][14] |

| PDGFR | ~100 | Various Leukemias and Solid Tumors | [9][15] |

Cellular Consequences of Kinase Inhibition

The inhibition of BCR-ABL, c-KIT, and PDGFR by the Imatinib scaffold triggers a cascade of cellular events that collectively suppress the malignant phenotype.

Blockade of Proliferation and Survival Signaling

By inhibiting its primary targets, Imatinib effectively shuts down the key signaling pathways that drive cancer cell proliferation and survival. These include:

-

RAS/MAPK Pathway: This pathway is crucial for cell growth and division.

-

JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/AKT Pathway: This is a major survival pathway that inhibits apoptosis.

The inhibition of these pathways leads to a cessation of cell division and an induction of programmed cell death (apoptosis) in cancer cells that are dependent on these signals.[6]

Induction of Cell Cycle Arrest

Treatment of susceptible cancer cells with Imatinib leads to a halt in the cell cycle, preventing the cells from progressing through the phases of division. Flow cytometry analysis has demonstrated that Imatinib can induce cell cycle arrest, often at the G2/M phase.[4]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine or its derivatives, a series of in vitro experiments are essential. The following are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against BCR-ABL, c-KIT, or PDGFR.

Materials:

-

Purified recombinant kinase (e.g., ABL, KIT, PDGFR)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound dissolved in DMSO

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[12]

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microtiter plate, add the test compound, purified kinase, and kinase buffer. Incubate for 15 minutes at room temperature.[16]

-

Initiate the kinase reaction by adding the substrate peptide and ATP. Incubate for 1 to 2 hours at 37°C.[16]

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).[16]

-

Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence or fluorescence).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphoprotein Analysis

This technique is used to assess the phosphorylation status of target kinases and their downstream substrates within cancer cells.

Objective: To determine if the test compound inhibits the phosphorylation of BCR-ABL, c-KIT, PDGFR, and downstream effectors like ERK and AKT in a cellular context.

Materials:

-

Cancer cell lines expressing the target kinase (e.g., K562 for BCR-ABL)

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST is recommended for phosphoproteins)[6][17]

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Treat cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

Lyse the cells on ice using lysis buffer containing phosphatase inhibitors to preserve phosphorylation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in SDS-PAGE sample buffer.[6]

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.[6]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

-

Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.[6]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the effect of the test compound on the viability of cancer cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[18]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19]

-

Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess if the test compound induces cell cycle arrest.

Procedure:

-

Treat cancer cells with the test compound for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate for 30-60 minutes at 37°C in the dark.[20]

-

Analyze the DNA content of the cells using a flow cytometer.[21]

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, as the core scaffold of Imatinib, is intrinsically linked to a mechanism of action that has reshaped cancer therapy. Its presumed activity as a selective inhibitor of BCR-ABL, c-KIT, and PDGFR provides a powerful tool against cancers driven by these kinases. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate and validate the biological effects of this and other related compounds.

Future research in this area could focus on synthesizing and evaluating derivatives of this scaffold to identify compounds with improved potency, selectivity, or the ability to overcome resistance mechanisms that have emerged against Imatinib. The foundational knowledge of Imatinib's mechanism of action provides an invaluable roadmap for these endeavors.

References

-

Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Macrocytosis as an Early Pharmacodynamic Marker of Imatinib Efficacy in Chronic Myeloid Leukemia. (2023). Cancers, 15(11), 3021. Retrieved from [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). International Journal of Molecular Sciences, 23(2), 947. Retrieved from [Link]

-

Imatinib in Chronic Myeloid Leukemia: an Overview. (2010). Acta Medica Croatica, 64(1), 39-49. Retrieved from [Link]

-

MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

-

Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells. (2011). International Journal of Oncology, 38(2), 523-531. Retrieved from [Link]

-

In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

-

What is the mechanism of action of Imatinib (Gleevec)? (2025). Dr.Oracle. Retrieved from [Link]

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

-

Imatinib: Basic Results. (2017). Oncohema Key. Retrieved from [Link]

-

Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2000). Journal of Pharmacology and Experimental Therapeutics, 295(1), 139-145. Retrieved from [Link]

-

Flow cytometric cell cycle analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. (2009). Journal of Medicinal Chemistry, 52(11), 3328–3338. Retrieved from [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]

-

Imatinib IC50 values of TEL-PDGFR and FIL1P1-PDGFR constructs. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometric analysis as an additional predictive tool of treatment response in children with chronic-phase chronic myeloid leukemia treated with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. fmi.ch [fmi.ch]

- 12. protocols.io [protocols.io]

- 13. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. atcc.org [atcc.org]

- 20. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Biological Activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, a member of the N-phenylpyrimidin-2-amine class of heterocyclic compounds. This molecular scaffold is of significant interest in medicinal chemistry, serving as a "privileged structure" for the development of potent kinase inhibitors. While direct biological data for this specific 4-nitro isomer is limited in publicly accessible literature, its close structural analogy to key intermediates of blockbuster oncology drugs, such as Imatinib, provides a strong rationale for its predicted biological activity. This document synthesizes information on its chemical properties, details a validated synthesis protocol, postulates its primary mechanism of action based on established pharmacophores, and provides detailed, field-proven experimental workflows for its comprehensive biological evaluation. The guide is structured to serve as a foundational resource for researchers aiming to investigate this compound's therapeutic potential, particularly in the context of oncology and kinase-driven diseases.

Introduction: The N-Phenylpyrimidin-2-amine Scaffold in Modern Drug Discovery

The pyrimidine ring, a simple diazine, is a cornerstone of medicinal chemistry and molecular biology.[1] Its derivatives are ubiquitous in nature, forming the structural basis of nucleobases like cytosine, thymine, and uracil.[1] In synthetic drug development, the pyrimidine core is present in a vast array of approved therapeutics, demonstrating activities ranging from antiviral and antibacterial to anticancer and anti-inflammatory.[2]

Within this broad class, the N-phenylpyrimidin-2-amine substructure has emerged as a particularly fruitful scaffold for targeting protein kinases.[3] Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making them prime therapeutic targets.[3][4] The N-phenylpyrimidin-2-amine framework is exceptionally well-suited to fit into the ATP-binding pocket of numerous kinases, acting as a competitive inhibitor.[3] The remarkable success of Imatinib (Gleevec), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myelogenous leukemia (CML), is a testament to the power of this scaffold.[4][5]

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to this esteemed chemical class. Its structure contains all the key pharmacophoric elements for potential kinase inhibition: a hydrogen-bond-accepting pyrimidine core, a pyridinyl group that can form additional interactions, and a substituted phenyl ring that can be tailored to confer selectivity and potency. The significance of this molecule is further amplified by the fact that its close isomer, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is a direct and crucial intermediate in the synthesis of Imatinib.[6][7][8] This relationship provides a powerful, evidence-based hypothesis for its biological activity and a clear direction for its scientific investigation.

Compound Characterization and Synthesis

A thorough understanding of a compound's physicochemical properties and a reliable synthetic route are prerequisites for any biological investigation.

Physicochemical Properties

The key identifiers and properties of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | [9] |

| CAS Number | 796738-71-1 | [10] |

| Molecular Formula | C₁₆H₁₃N₅O₂ | [9][10] |

| Molecular Weight | 307.31 g/mol | [9][10] |

| Appearance | Pale yellow solid | [10] |

| Melting Point | 188-193°C | [11][12] |

| Solubility | Soluble in Chloroform | [11][12] |

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction. This method is robust and widely used in medicinal chemistry for the formation of C-N bonds. The protocol described here is adapted from a validated patent disclosure.[10]

Causality of Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) is critical. Palladium is the active catalyst for the C-N bond formation. Xantphos is a bulky, electron-rich ligand that stabilizes the palladium catalyst, prevents its decomposition at high temperatures, and facilitates the key reductive elimination step that forms the final product.

-

Base: Cesium carbonate (Cs₂CO₃) is used as the base. It is a strong, yet non-nucleophilic, base that is effective in deprotonating the amine starting material, which is a necessary step for its entry into the catalytic cycle. Its relatively low solubility in dioxane ensures the reaction medium does not become overly basic, which could lead to side reactions.

-

Solvent & Temperature: 1,4-Dioxane is a high-boiling, aprotic solvent that is excellent for solubilizing the reactants and withstanding the required reaction temperature (100°C). The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and degradation of the palladium catalyst and the phosphine ligand, which are sensitive to oxygen, especially at high temperatures.

Step-by-Step Protocol:

-

To a reaction vessel, add 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 eq), 2-methyl-4-nitroaniline (1.0 eq), and cesium carbonate (2.0 eq).[10]

-

Add 1,4-dioxane as the solvent.

-

Degas the resulting mixture by bubbling argon or nitrogen gas through it for 30 minutes to create an inert atmosphere.[10]

-

Add the catalyst system: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq).[10]

-

Stir the reaction mixture at 100°C for 4 hours, monitoring progress by TLC or LC-MS.[10]

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate (AcOEt) and brine. Extract the aqueous layer with ethyl acetate.[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/petroleum ether gradient) to yield the pure N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine as a pale yellow solid.[10]

Synthesis Workflow Diagram:

Caption: Palladium-catalyzed synthesis workflow.

Postulated Biological Activity: A Putative Kinase Inhibitor

The primary hypothesis for the biological activity of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is the inhibition of protein kinases. This assertion is grounded in the well-established role of the N-phenylpyrimidin-2-amine scaffold as an "ATP-mimetic" or "hinge-binder".

Mechanism of Action: ATP-Competitive Kinase Inhibition The catalytic domain of all protein kinases contains a highly conserved binding pocket for adenosine triphosphate (ATP). The N-phenylpyrimidin-2-amine core structure mimics the adenine portion of ATP, allowing it to dock into this pocket. Specifically, the pyrimidine nitrogens typically form one or more critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible segment of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, physically blocking ATP from binding and thereby preventing the phosphotransfer reaction.

The substituents on the pyrimidine and phenyl rings then project into adjacent sub-pockets, and their specific interactions determine the inhibitor's potency and its selectivity for different kinases across the kinome.

Caption: ATP-competitive kinase inhibition mechanism.

Proposed Experimental Validation Workflows

To transition from a postulated activity to empirical evidence, a structured, multi-tiered experimental approach is required. The following workflows describe the standard, self-validating protocols used in drug discovery to characterize a putative kinase inhibitor.

Workflow 1: In Vitro Kinase Inhibition Profiling

Objective: To determine if the compound directly inhibits kinase enzymatic activity and to identify which kinases it targets.

Causality of Experimental Choices:

-

Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust platform. It measures the amount of ADP produced during a kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production. This provides a quantitative measure of inhibition.

-

ATP Concentration: The assay is typically run at the Kₘ value of ATP for each specific kinase. This ensures that the assay is sensitive to competitive inhibitors and allows for the accurate determination of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

-

Kinase Reaction:

-

Add the recombinant kinase enzyme of interest to the wells.

-

Add the specific peptide substrate for that kinase and ATP (at its Kₘ concentration).

-

Add the diluted compound from the serial dilution plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: In Vitro Kinase Assay Workflow (ADP-Glo).

Workflow 2: Cellular Antiproliferative Assay

Objective: To assess the compound's ability to inhibit the growth and proliferation of cancer cells, which is a key functional outcome of inhibiting oncogenic kinases.

Causality of Experimental Choices:

-

Cell Line Selection: The choice of cell line is paramount. For a compound structurally related to an Imatinib intermediate, a logical starting point would be the K562 cell line, a human CML line that is dependent on the BCR-Abl oncoprotein for its survival and proliferation. Comparing activity in a BCR-Abl-negative cell line (e.g., HEK293) can provide initial evidence of on-target activity.

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a gold-standard method. It quantifies the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells. A decrease in the luminescent signal indicates either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.

Step-by-Step Protocol:

-

Cell Plating: Seed cancer cells (e.g., K562) in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times, making the assay sensitive to antiproliferative effects.

-

Lysis and Signal Generation:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well, which lyses the cells and initiates the luminescent reaction.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent viability relative to the vehicle control. Plot percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Caption: Cellular Antiproliferative Assay Workflow.

Future Directions and SAR Insights

While N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a compelling starting point, its structure offers numerous avenues for optimization. Based on decades of kinase inhibitor development, several structure-activity relationship (SAR) principles can be applied:

-

The Nitro Group: The electron-withdrawing nitro group is often used in early discovery but can be metabolically labile and is sometimes associated with toxicity. A critical next step would be its reduction to the corresponding aniline (N-(4-amino-2-methylphenyl)...). This amine would not only improve the physicochemical properties but also serve as a crucial chemical handle for further modification, mimicking the structure of "Imatinib amine".[13]

-

Amide Coupling: Following the synthetic logic of Imatinib, the newly formed aniline could be coupled with various benzoic acid derivatives to explore interactions in the solvent-exposed region of the kinase pocket. This is the strategy that led to Imatinib's final structure, incorporating a piperazine moiety to enhance solubility and pharmacokinetic properties.[4]

-

Exploring the Pyrimidine C5 Position: The C5 position of the pyrimidine ring is often unsubstituted in this class of inhibitors. However, adding small substituents at this position can be used to fine-tune potency and selectivity by probing for small pockets near the hinge region.

Conclusion

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine stands as a molecule of high potential, not because of a wealth of existing biological data, but because of its logical position within a validated, high-impact area of medicinal chemistry. Its identity as a member of the N-phenylpyrimidin-2-amine family, combined with its profound structural similarity to a key precursor of the paradigm-shifting drug Imatinib, provides a robust scientific rationale for its investigation as a kinase inhibitor. This guide has outlined its chemical properties, provided a detailed and reasoned synthesis protocol, and presented the standard experimental workflows required to systematically evaluate its biological activity. For researchers in oncology and drug discovery, this compound represents a well-defined starting point for a potentially fruitful investigation into novel kinase-targeted therapeutics.

References

-

Rashid, H. U., Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6885-6913. [Link]

-

PubChem. (n.d.). 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Ahmad, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3328. [Link]

-

PubChem. (n.d.). Imatinib amine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1-25. [Link]

-

National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 645. [Link]

-

ResearchGate. (2018). (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2017). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PLoS ONE, 12(7), e0181132. [Link]

-

Molkem. (n.d.). N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE. Retrieved January 23, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine. Retrieved January 23, 2026, from [Link]

-

MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6599. [Link]

-

PubMed. (2012). Imatinib mesylate. Retrieved January 23, 2026, from [Link]

-

Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Retrieved January 23, 2026, from [Link]

-

New Drug Approvals. (2014). IMATINIB. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved January 23, 2026, from [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 8. molkem.com [molkem.com]

- 9. 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine | C16H13N5O2 | CID 10686149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]

- 11. N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8 [chemicalbook.com]

- 12. 152460-09-8 CAS MSDS (N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine: Structural Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine scaffold represents a cornerstone in the development of targeted therapies, most notably as a key synthetic intermediate for the groundbreaking tyrosine kinase inhibitor, Imatinib. This technical guide provides a comprehensive analysis of this chemical entity, its structural analogs, and derivatives. We will delve into the synthetic rationale, explore the nuanced structure-activity relationships (SAR) that govern its biological activity, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction: The Significance of a Privileged Scaffold

The 2-aminopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs. Its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of protein kinases has made it a favored template for the design of kinase inhibitors. N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a prime exemplar of this scaffold's potential, serving as a crucial building block in the synthesis of Imatinib, a paradigm-shifting therapeutic for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The exploration of its analogs and derivatives continues to be a fertile ground for the discovery of new therapeutic agents with diverse kinase inhibitory profiles.[3]

Synthetic Strategies and Physicochemical Properties

The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is typically achieved through a palladium-catalyzed cross-coupling reaction, a robust and versatile method for the formation of C-N bonds.

Detailed Synthetic Protocol

A representative synthetic procedure is as follows:

-

Reaction Setup: To a solution of 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 equivalent) in a suitable solvent such as 1,4-dioxane, add 2-methyl-4-nitroaniline (1.0-1.2 equivalents) and a base, for instance, cesium carbonate (2.0 equivalents).

-

Degassing: The resulting mixture is thoroughly degassed with an inert gas, such as argon or nitrogen, for approximately 30 minutes to remove any dissolved oxygen that could deactivate the palladium catalyst.

-

Catalyst and Ligand Addition: Subsequently, a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3; 0.1 equivalents), and a phosphine ligand, such as Xantphos (0.1 equivalents), are introduced to the reaction vessel.

-

Reaction Conditions: The reaction mixture is then heated to a temperature of around 100°C and stirred for a period of 4 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Workup and Purification: Upon cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent like ethyl acetate and brine. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography on silica gel to yield the desired N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C16H13N5O2 | [4] |

| Molecular Weight | 307.31 g/mol | [4] |

| Appearance | Pale yellow solid | |

| Melting Point | 188-193°C | [5] |

| Boiling Point (Predicted) | 546.6 ± 60.0 °C | [5] |

| Density (Predicted) | 1.344 ± 0.06 g/cm3 | [5] |

| pKa (Predicted) | 2.68 ± 0.12 | [5] |

| Solubility | Soluble in Chloroform | [5] |

Biological Activity and Mechanism of Action

The primary therapeutic relevance of this scaffold lies in its ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

As a precursor to Imatinib, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine and its derivatives are expected to exhibit inhibitory activity against a similar spectrum of kinases, including:

-

BCR-Abl: The fusion protein central to the pathophysiology of CML.

-

c-Kit: A receptor tyrosine kinase implicated in GISTs.

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

The mechanism of action for these compounds is typically ATP-competitive inhibition. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The modular nature of the N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine scaffold allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Key SAR Insights:

-

2-Aminopyrimidine Core: This unit is crucial for binding to the hinge region of the kinase domain, typically forming one or more hydrogen bonds.

-

Pyridin-3-yl Group: The pyridine ring can engage in additional interactions within the active site, and its substitution pattern can influence selectivity.

-

N-phenyl Ring: Substituents on this ring are critical for modulating potency and can be tailored to exploit specific pockets within the kinase active site. The methyl and nitro groups in the parent compound are likely important for orienting the molecule correctly and for its subsequent chemical transformations in the synthesis of Imatinib.[6]

The following diagram illustrates key regions for chemical modification to explore the SAR of this scaffold.

Caption: Key Regions for SAR Exploration.

Preclinical Development Workflow

The progression of a novel analog from this series toward clinical candidacy involves a rigorous preclinical evaluation process.

In Vitro Biological Evaluation: Kinase Inhibition Assay

A common method to determine the potency of a compound is through a kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Plate Preparation: In a 96-well plate, add the target kinase, a specific peptide substrate, and varying concentrations of the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. A system such as ADP-Glo™ can be used, which measures the amount of ADP produced as a correlate of kinase activity.

-

Incubation: Incubate the reaction at 30°C for a defined period, typically 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a kinase inhibitor or a chelating agent like EDTA.

-

Signal Detection: Measure the luminescence, which is proportional to the amount of ADP generated.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[3]

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to de-risk drug candidates. For pyrimidine derivatives, key considerations include aqueous solubility, membrane permeability, and metabolic stability.[7] In silico tools can provide initial predictions, which are then validated through in vitro assays.[8][9]

The following diagram outlines a typical preclinical development workflow for a novel kinase inhibitor based on this scaffold.

Caption: Preclinical Development Workflow.

Future Perspectives and Conclusion

The N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine scaffold and its derivatives remain a highly valuable platform for the discovery of novel kinase inhibitors. Future research will likely focus on:

-

Expanding the Kinase Target Space: Exploring the activity of new analogs against a broader range of kinases implicated in various diseases.

-

Improving Drug-like Properties: Optimizing pharmacokinetic and safety profiles to enhance in vivo efficacy and minimize off-target effects.[3]

-

Novel Therapeutic Applications: Investigating the potential of these compounds in therapeutic areas beyond oncology, such as inflammatory and infectious diseases.[3]

References

-

Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023-01-30). MDPI. Retrieved from [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2021). RSC Publishing. Retrieved from [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024-03-04). PMC - NIH. Retrieved from [Link]

-

Bioactivity and ADME toxicity. ResearchGate. Retrieved from [Link]

-

N-(2-METHYL-5-NITROPHENYL)-4-PYRIDIN-3-YL PYRIMIDIN-2-AMINE. Molkem. Retrieved from [Link]

-

IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Retrieved from [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024-03-04). ResearchGate. Retrieved from [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21). Drug Discovery World. Retrieved from [Link]

-

Imatinib amine | C16H15N5. PubChem. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022-09-06). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2024). MDPI. Retrieved from [Link]

-

In vitro testing of drug combinations employing nilotinib and alkylating agents with regard to pretransplant conditioning treatment of advanced-phase chronic myeloid leukemia. (2014-08). PubMed. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023-01-20). MDPI. Retrieved from [Link]

-

Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023-10). IJNRD. Retrieved from [Link]

-

Formulation and in-vitro anticancer activity of nilotinib immediate release and ibrutinib sustained release pellets. (2024-08-31). Preprints.org. Retrieved from [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020-11-19). PMC - NIH. Retrieved from [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). (2020-07-28). MDPI. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. molkem.com [molkem.com]

- 3. benchchem.com [benchchem.com]

- 4. anaxlab.com [anaxlab.com]

- 5. N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 152460-09-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme | MDPI [mdpi.com]

- 8. ajpamc.com [ajpamc.com]

- 9. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive In Vitro Framework for Evaluating the Antitumor Properties of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine

Abstract

This technical guide provides a detailed framework for the comprehensive in vitro evaluation of the novel compound, N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine, as a potential antitumor agent. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be the core of numerous approved protein kinase inhibitors used in cancer therapy.[1][2] The structural similarity of the title compound to precursors of potent tyrosine kinase inhibitors, such as Imatinib, provides a strong rationale for its investigation.[3] This guide presents a logical, multi-phased experimental workflow designed to first establish cytotoxic activity and subsequently elucidate the underlying mechanisms of action, including apoptosis induction, cell cycle perturbation, and impact on key cancer-related signaling pathways. Each section provides not only detailed, field-proven protocols but also the scientific causality behind the experimental choices, ensuring a robust and self-validating evaluation process.

Introduction and Rationale

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the pyrimidine nucleus, have garnered significant attention due to their ability to mimic endogenous purines and interact with a wide array of biological targets.[4] Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and play a pivotal role in driving cell proliferation, survival, and metastasis.[2][5]

N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine belongs to this promising class of compounds. A closely related analog, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is a known precursor in the synthesis of Imatinib, a selective tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia and other cancers.[3] This lineage strongly suggests that the title compound may also exhibit inhibitory activity against key oncogenic kinases.

This guide, therefore, outlines a systematic in vitro approach to rigorously test this hypothesis. The workflow is designed to build a comprehensive pharmacological profile of the compound, starting from broad screening and moving towards specific mechanistic insights.

Overall Experimental Strategy and Workflow

The evaluation is structured as a four-phase process. This tiered approach ensures that resources are utilized efficiently, with each phase providing the necessary data to justify progression to the next, more complex stage.

Selection of Cell Lines

The choice of cell lines is critical for a meaningful evaluation. A panel should be selected to represent diverse cancer types and to include models with known dependencies on specific kinase pathways. A non-cancerous cell line is included as a crucial control to assess preliminary selectivity and potential for a therapeutic window.

-

A549 (Human Lung Carcinoma): A widely used cell line in cancer research.

-

MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line.

-

PC-3 (Human Prostate Adenocarcinoma): An androgen receptor (AR)-negative cell line.

-

LoVo (Human Colon Adenocarcinoma): A common model for colorectal cancer.[6]

-

hTERT-HPF (Human Pulmonary Fibroblasts): A non-cancerous control to determine cytotoxicity against normal cells.[7]

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of cancer and non-cancerous cells and to calculate the half-maximal inhibitory concentration (IC50).

Causality: The IC50 value is the primary metric for quantifying the potency of a potential anticancer compound. A potent and selective compound will show low IC50 values against cancer cells and a significantly higher IC50 against normal cells. This initial screen is essential to confirm that the compound has antiproliferative activity at achievable concentrations.[8]

Protocol: Resazurin (AlamarBlue) Cell Viability Assay